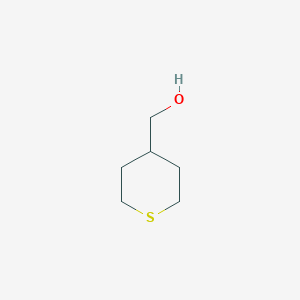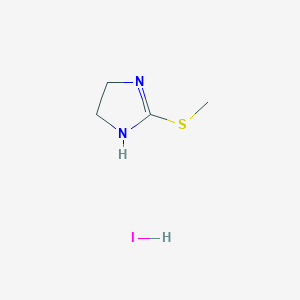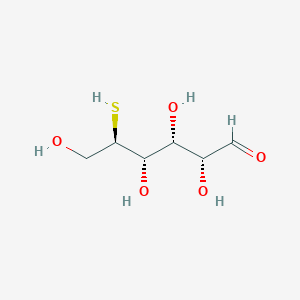
5-Thio-D-Glucose
Übersicht
Beschreibung
5-Thio-D-Glucose (also known as 5-thio-D-glucopyranose) is an organosulfur compound that is a derivative of glucose, an important monosaccharide in human metabolism. It has been studied intensively in recent years due to its potential applications in scientific research, such as in the field of biochemistry, physiology, and medicine.
Wissenschaftliche Forschungsanwendungen
Tumor-Bildgebung und -Diagnose
5-Thio-D-Glucose (5-TG) wurde auf sein Potenzial als Marker für den Glukoseverbrauch in Tumorzellen untersucht. Diese Anwendung ist besonders relevant im Bereich der Onkologie, wo bildgebende Verfahren wie die Positronen-Emissions-Tomographie (PET) auf Glukose-Analoga angewiesen sind, um Krebszellen aufgrund ihrer hohen Glukoseaufnahme zu erkennen . Während der üblicherweise verwendete Tracer 18F-FDG eine erhöhte Anreicherung in einer Vielzahl von Tumoren gezeigt hat, bietet 5-TG eine einfachere und möglicherweise kostengünstigere Alternative für die Tumor-Bildgebung und -Diagnose.
Bioverteilungsstudien
Die Bioverteilung von 5-TG wurde in Tiermodellen untersucht, um seine Aufnahme in verschiedene Organe und Gewebe zu verstehen. Diese Forschung ist entscheidend, um die Sicherheit und Wirksamkeit von 5-TG als diagnostisches Werkzeug zu bestimmen. Studien haben gezeigt, dass 5-TG eine signifikante Aufnahme in Organen wie den Nieren und der Leber aufweist, was auf eine mögliche Verwendung bei der Bildgebung dieser Organe hindeuten könnte .
Glykolysehemmung
5-TG wirkt als Thiosugar-Hexokinase-Inhibitor, d.h. es kann die Glykolysegeschwindigkeit in vivo kontrollieren oder reduzieren. Diese Eigenschaft ist besonders nützlich in Forschungsanwendungen, bei denen die Regulierung der Glykolyse erforderlich ist, wie z.B. in metabolischen Studien oder bei der Entwicklung von Antikrebstherapien .
Insulin-Freisetzungshemmung
Als ein potenter, kompetitiver Inhibitor des zellulären Transports von D-Glucose wurde 5-TG verwendet, um Mechanismen der Insulin-Freisetzung zu untersuchen. Diese Anwendung ist von Bedeutung in der Diabetesforschung, wo das Verständnis der zellulären Pfade der Insulin-Freisetzung zu besseren Behandlungs- und Managementstrategien führen kann .
Spermatogenesehemmung
5-TG wurde als Inhibitor der Spermatogenese identifiziert. Diese Anwendung eröffnet potenzielle Forschungswege in der Reproduktionsbiologie und der Entwicklung von Kontrazeptiva. Durch die Hemmung der Spermatogenese könnte 5-TG verwendet werden, um den Prozess der Spermienzellentwicklung zu untersuchen und als Leitverbindung für nicht-hormonelle männliche Kontrazeptiva zu dienen .
Analyse von Stoffwechselwegen
Die inhibitorischen Wirkungen von 5-TG auf Hexokinase können zur Analyse von Stoffwechselwegen in Zellen genutzt werden. Forscher können 5-TG verwenden, um zu untersuchen, wie Zellen auf eine reduzierte glykolytische Aktivität reagieren, was für das Verständnis verschiedener Krankheiten und die Entwicklung gezielter Therapien grundlegend ist .
Antikrebsforschung
Angesichts seiner Auswirkungen auf die Glykolyse ist 5-TG ein wertvolles Werkzeug in der Antikrebsforschung. Krebszellen weisen oft hohe Glykolyse-Raten auf, und durch die Hemmung dieses Weges kann 5-TG verwendet werden, um die Auswirkungen auf die Lebensfähigkeit und Proliferation von Krebszellen zu untersuchen .
Arzneimittelverabreichungssysteme
Die chemische Struktur von 5-TG ermöglicht seine potenzielle Verwendung in Arzneimittelverabreichungssystemen. Durch die Anbringung von therapeutischen Wirkstoffen an 5-TG können Forscher die gezielte Abgabe an Zellen mit hoher Glukoseaufnahme, wie z.B. Krebszellen, untersuchen und so die Wirksamkeit der Medikamente erhöhen und die Nebenwirkungen reduzieren .
Wirkmechanismus
Target of Action
5-Thio-D-Glucose (5-TG) is a thiosugar hexokinase inhibitor . Hexokinase is an enzyme that plays a crucial role in the glycolysis pathway, catalyzing the first step in glucose metabolism - the conversion of glucose to glucose-6-phosphate .
Mode of Action
5-TG mimics the structure of glucose and competitively inhibits hexokinase . It also inhibits the cellular transport of D-glucose and D-glucose mediated insulin release . This means that 5-TG competes with glucose for the same binding site on hexokinase and the glucose transporters, thereby reducing the rate of glucose metabolism and insulin release .
Biochemical Pathways
The primary biochemical pathway affected by 5-TG is glycolysis, the process by which glucose is broken down to produce energy . By inhibiting hexokinase, 5-TG reduces the rate of glycolysis . Additionally, it has been reported that 5-TG inhibits the hexosemonophosphate shunt (HMS), a pathway that generates NADPH and pentoses .
Pharmacokinetics
It has been reported that 5-tg exhibits time- and dose-dependent inhibition of 14co2 production from d-glucose . This suggests that the bioavailability and metabolic rate of 5-TG may depend on the dosage and duration of exposure.
Result of Action
The inhibition of glucose metabolism and insulin release by 5-TG can lead to increased blood glucose levels . Additionally, 5-TG has been found to inhibit spermatogenesis , possibly due to its effects on glucose transport and metabolism in the testes .
Biochemische Analyse
Biochemical Properties
5-Thio-D-Glucose is a thiosugar hexokinase inhibitor . It is used to control or reduce the rate of glycolysis in vivo . It has been reported to inhibit o-diphenoloxidase from animal as well as plant sources .
Cellular Effects
This compound has been shown to significantly elevate blood glucose levels in mice when administered at doses of 25, 50, and 100 mg/kg . This elevation of blood glucose was due to the rapid glycogenolysis of the liver . It also inhibits D-glucose utilization in the mouse small intestine, which may contribute to the diabetogenic effect observed in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a potent, competitive inhibitor of the cellular transport of D-glucose and of D-glucose mediated insulin release . It also inhibits o-diphenoloxidase, suggesting an alternative mechanism of action .
Temporal Effects in Laboratory Settings
In vitro studies have shown a time- and dose-dependent inhibition of 14CO2 production from D- [1-14C] or D- [6-14C]glucose by this compound . In vivo biodistribution studies revealed a moderate uptake with a peak at 4 hours for 1-Thio-β-D-glucose and this compound .
Dosage Effects in Animal Models
In animal models, blood glucose levels were significantly elevated by this compound administration at doses of 25, 50, and 100 mg/kg . Plasma D-glucose levels were measured 2 hours after treatment and were increased 100% at the low dose or 360% at the high dose, relative to controls .
Metabolic Pathways
This compound is involved in the hexosemonophosphate shunt (HMS) and aerobic glycolysis . It is a thiosugar hexokinase inhibitor, used to control or reduce the rate of glycolysis in vivo .
Transport and Distribution
This compound is transported into cells via facilitated diffusion . It has been shown to accumulate in the cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, as it has been shown to accumulate in the cell membranes .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJLRUSZMLMXCN-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031304 | |
| Record name | 5-Thio-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 5-Thio-D-glucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20408-97-3 | |
| Record name | Thioglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20408-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thio-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thio-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-thio-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-THIO-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRV1384UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Thio-D-Glucose interact with cells?
A1: 5TG enters cells primarily through glucose transporters, mimicking D-glucose. [] It exhibits competitive inhibition with D-glucose for transport across cell membranes. [, ]
Q2: What are the downstream effects of this compound within cells?
A2: Once inside the cell, 5TG disrupts glucose metabolism in several ways:
- Inhibition of Glycolysis: 5TG can be phosphorylated to this compound-6-phosphate, which inhibits phosphoglucomutase, a key enzyme in the glycolytic pathway. []
- Disruption of Energy Metabolism: By inhibiting glycolysis, 5TG can deplete ATP levels, particularly in cells reliant on glycolysis for energy production, such as hypoxic cells. []
Q3: Does this compound affect all cell types equally?
A3: No, 5TG demonstrates selective toxicity towards hypoxic cells, which rely heavily on anaerobic glycolysis for energy. [, , , , ] It exhibits minimal toxicity to aerobic cells. [, , ]
Q4: How does this compound impact spermatogenesis?
A4: 5TG administration leads to germinal cell degeneration and inhibits spermatogenesis in mice and rats. [, , , ] It primarily affects early spermatids and later spermatocytes while leaving spermatogonia and Sertoli cells relatively unaffected. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula is C6H12O5S, and its molecular weight is 212.24 g/mol.
Q6: Is there information available on the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological effects of 5TG. Further research is required to fully understand its material compatibility and stability under diverse conditions.
Q7: Does this compound possess any catalytic properties?
A7: The research primarily focuses on 5TG as an antimetabolite, and there is no indication of inherent catalytic properties in the provided papers.
Q8: Have computational methods been employed to study this compound?
A8: While the provided research papers primarily utilize in vitro and in vivo experimental approaches, further studies incorporating computational modeling could provide valuable insights into its interactions with biological systems.
Q9: How does the structure of this compound contribute to its activity?
A9: The sulfur substitution for oxygen in the pyranose ring is crucial for its biological activity. [] This substitution likely disrupts the normal enzymatic processing of glucose. Modifications to other parts of the molecule might alter its transport, metabolism, and subsequent effects.
Q10: What is known about the stability of this compound in various formulations?
A10: Further research is needed to determine the stability of 5TG under different storage conditions and in various formulations.
Q11: Are there specific SHE regulations pertaining to this compound?
A11: As with all chemical substances, handling 5TG requires adherence to standard laboratory safety procedures and relevant regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A12: 5TG is readily absorbed after oral or intraperitoneal administration in mice. [, , , ] It is distributed to various tissues, with a high initial uptake observed in the kidney, liver, and blood. [, ] 5TG is primarily excreted through the urine. [, ]
Q13: Does this compound affect blood glucose levels?
A13: Yes, 5TG administration can induce transient hyperglycemia in both mice and rats. [, ]
Q14: Has this compound shown efficacy in any disease models?
A14: Research suggests potential applications in:
- Cancer Therapy: 5TG selectively kills hypoxic tumor cells in vitro and enhances the efficacy of radiation therapy in preclinical models. [, , , , , , , ]
- Male Contraception: 5TG induces reversible infertility in male mice, primarily by disrupting spermatogenesis. [, , , , ]
Q15: Are there any known mechanisms of resistance to this compound?
A15: While some studies report the development of resistance in yeast [] and tumor cells [], the specific mechanisms require further elucidation.
Q16: What are the known toxicities of this compound?
A16:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
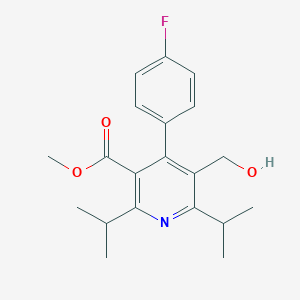
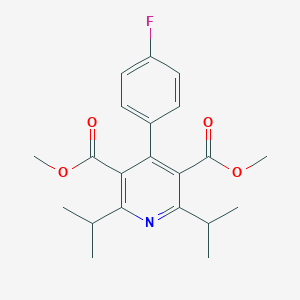

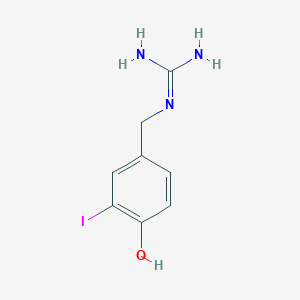
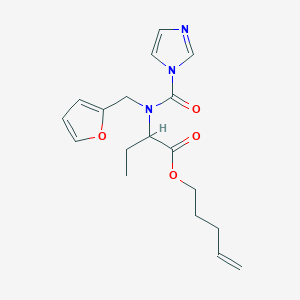
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
